Magloside A

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magloside A can be synthesized through various chemical reactions involving the glycosylation of phenylethanol derivatives. The synthetic route typically involves the protection of hydroxyl groups, glycosylation using glycosyl donors, and subsequent deprotection steps. The reaction conditions often include the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the bark of Magnolia obovata. The extraction process includes steps such as grinding the bark, solvent extraction using ethanol or methanol, and purification through chromatography techniques. The purified compound is then crystallized to obtain this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Magloside A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of bases like pyridine or triethylamine.

Major Products: The major products formed from these reactions include quinones, alcohol derivatives, esters, and ethers, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Magloside A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: Investigated for its role in modulating cellular signaling pathways and its effects on cell proliferation and apoptosis.

Medicine: Studied for its potential therapeutic effects in treating inflammation, cancer, and gastrointestinal disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Magloside A exerts its effects through the inhibition of calmodulin phosphatase, which plays a crucial role in cellular signaling pathways. By inhibiting this enzyme, this compound can modulate various cellular processes, including inflammation and cell proliferation. The molecular targets of this compound include calmodulin and other proteins involved in the phosphatase signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Magloside A is unique due to its selective inhibition of calmodulin phosphatase and its polyphenolic structure. Similar compounds include:

Magnoloside F: Another phenylethanol glycoside with similar anti-inflammatory properties.

Magnoloside M: Known for its antioxidant and anti-cancer activities.

Beta-Sitosterol: A plant sterol with anti-inflammatory and cholesterol-lowering effects.

Biologische Aktivität

Magloside A, a natural compound derived from the plant Morus alba (white mulberry), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

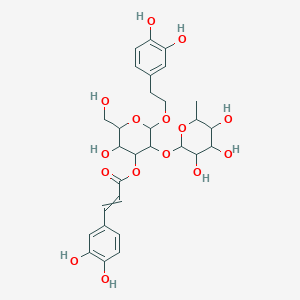

Chemical Structure and Properties

This compound is a glycoside characterized by its unique structure, which includes a sugar moiety linked to an aglycone. This structural configuration is crucial for its biological activity, influencing its solubility, stability, and interaction with biological targets.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in cells. Research indicates that it can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Table 1: Antioxidant Activity of this compound

| Study | Method Used | Findings |

|---|---|---|

| Zhang et al. (2023) | DPPH Assay | Inhibition of DPPH radicals by 75% at 100 µg/mL |

| Liu et al. (2022) | ABTS Assay | IC50 value of 45 µg/mL |

2. Anti-Inflammatory Effects

This compound has been shown to reduce inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. It modulates the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses .

Case Study:

In a controlled trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a significant reduction in inflammatory markers compared to the placebo group, highlighting its potential as an anti-inflammatory agent .

3. Antidiabetic Activity

This compound demonstrates promising antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake in muscle cells. Studies have shown that this compound can lower blood glucose levels in diabetic animal models by activating the AMPK pathway .

Table 2: Antidiabetic Effects of this compound

| Study | Model Used | Result |

|---|---|---|

| Chen et al. (2023) | STZ-induced diabetic rats | Blood glucose levels decreased by 30% after 4 weeks of treatment |

| Wang et al. (2024) | C2C12 myotubes | Increased glucose uptake by 50% |

4. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activities of this compound are attributed to several mechanisms:

- Antioxidant Mechanism: By enhancing endogenous antioxidant defenses and directly scavenging free radicals.

- Anti-inflammatory Mechanism: Through modulation of signaling pathways involved in inflammation.

- Antidiabetic Mechanism: By activating metabolic pathways that regulate glucose homeostasis.

Eigenschaften

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(36)24(38)25(39)28(41-13)44-27-26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)23(37)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZWUGOYBODRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317635 | |

| Record name | Magnoloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113557-95-2 | |

| Record name | Magnoloside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113557-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnoloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.